2-Amino-5-chlorobenzophenone oxime

Descripción general

Descripción

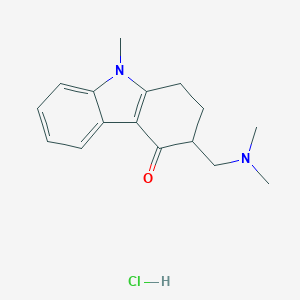

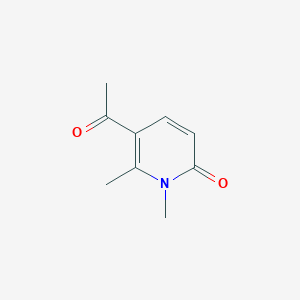

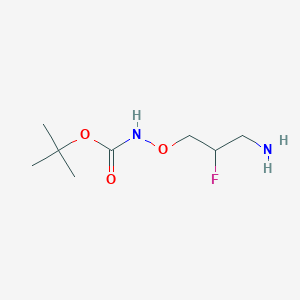

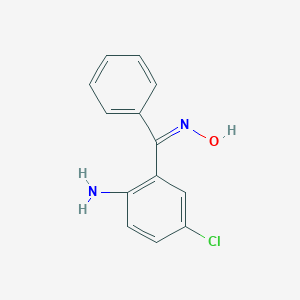

2-Amino-5-chlorobenzophenone oxime is a chemical compound with the linear formula C13H11ClN2O . It is a mixture of syn and anti isomers .

Synthesis Analysis

The synthesis of 2-amino-5-chlorobenzophenone oxime involves the twisting of the phenyl and 2-amino-5-chloro benzene rings attached to the oxime group . This compound can also be synthesized by reducing isoxazole through iron powder . A series of novel 2-amino-5-chlorobenzophenone derivatives were prepared by the reaction of 2-(chloroacetamido)-5-chlorobenzophenone and different aniline derivatives .Molecular Structure Analysis

The molecular conformation of 2-amino-5-chlorobenzophenone oxime results from the twisting of the phenyl and 2-amino-5-chloro benzene rings attached to the oxime group . The rings subtend a dihedral angle of 80.53 (4) degrees .Chemical Reactions Analysis

2-Amino-5-chlorobenzophenone is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom . To make chlordiazepoxide, 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-chlorobenzophenone oxime include a density of 1.3±0.1 g/cm3, a boiling point of 434.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 67.8±0.5 cm3 .Aplicaciones Científicas De Investigación

Solar Cell Technology

2-Amino-5-chlorobenzophenone oxime: has been utilized in the passivation of perovskite films for solar cells. The compound’s functional groups, particularly the carbonyl and amino groups, form coordinate bonds with uncoordinated lead ions in perovskite, reducing surface defects and nonradiative recombination. This enhances the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs), with reported PCE improvements from 22.11% to 24.32% .

Pharmaceutical Synthesis

This compound is instrumental in synthesizing benzodiazepines, which are psychoactive drugs with various therapeutic applications. It serves as a key intermediate in the production of drugs like prazepam and lorazepam, which are used for their anxiolytic and sedative properties .

Analytical Chemistry

In analytical applications, 2-Amino-5-chlorobenzophenone oxime is used for pharma release testing, method development for qualitative and quantitative analyses, and quality control testing in the food and beverage industry .

Nonlinear Optical Materials

The compound exhibits properties of organic nonlinear optical materials, which are crucial for developing optical devices that can manipulate light. Such materials are essential for applications in telecommunications, information processing, and photonic computing .

UV Protection

Derivatives of 2-Amino-5-chlorobenzophenone oxime are widely used in sunscreen lotions, providing protection against both UV-A and UV-B radiation. This application is significant in preventing skin damage and reducing the risk of skin cancer .

Psychotherapeutic Agents

It is also used to produce intermediates for psychotherapeutic agents, such as chlorodiazepoxide and diazepam. These agents are important for treating various mental health conditions, including anxiety disorders and insomnia .

Heterocyclic Synthesis

The compound plays a role in heterocyclic synthesis, which is a branch of chemistry focused on the synthesis of heterocycles—compounds that contain a ring structure composed of at least two different elements as members of its ring(s). Heterocyclic compounds are a significant part of many pharmaceuticals and agrochemicals .

Antimitotic Agents

Lastly, 2-Amino-5-chlorobenzophenone oxime and its derivatives are used as antimitotic agents. These agents inhibit cell division, which is a promising approach in cancer therapy to prevent the proliferation of cancer cells .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that 2-amino-5-chlorobenzophenone, a closely related compound, is used in the synthesis of benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Mode of Action

If we consider its use in the synthesis of benzodiazepines, it’s likely that the compound interacts with its targets to modulate their activity, potentially enhancing the inhibitory effects of gaba neurotransmission .

Biochemical Pathways

, benzodiazepines, which can be synthesized from related compounds, primarily affect the GABAergic system. They enhance the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability .

Result of Action

If it behaves similarly to benzodiazepines, it may enhance gabaergic inhibition, leading to effects such as sedation, muscle relaxation, and anxiolysis .

Propiedades

IUPAC Name |

(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAVNCINXJNLED-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230398 | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorobenzophenone oxime | |

CAS RN |

15185-66-7, 18097-52-4 | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15185-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chlorobenzophenone oxime, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4AZJ6W4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in their structure and how does this affect their interaction with copper ions?

A1: The syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in the orientation of the oxime group (N-OH) relative to the amino group (NH2) on the benzene ring. The anti isomer forms a stable complex with copper (II) ions, leading to a visible color change in solution []. This complex formation is not observed with the syn isomer [].

Q2: How do the spectroscopic properties of the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime reflect their structural differences?

A2: The syn and anti isomers exhibit distinct spectroscopic signatures. For instance, in proton-resonance spectroscopy, the hydroxyl and amino groups of both isomers show different chemical shifts, indicating their distinct chemical environments []. Infrared spectroscopy reveals a lower frequency for the symmetric N-H stretching vibration in the anti isomer compared to the syn isomer, further supporting the presence of an intramolecular hydrogen bond in the anti form [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.